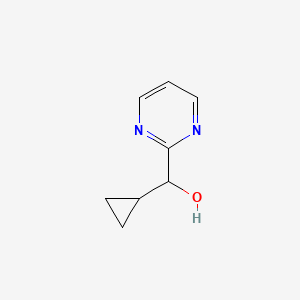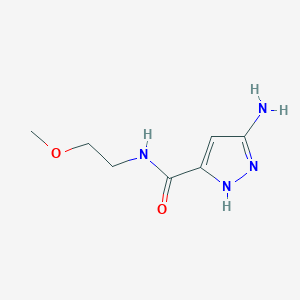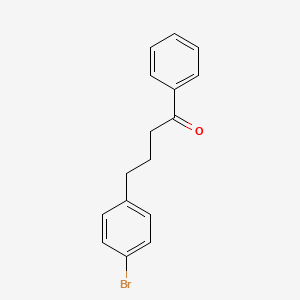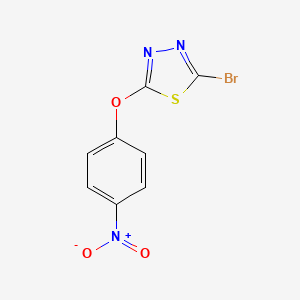
5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide” is a benzofuran compound with a sulfamoyl group attached to it . It has a molecular weight of 242.26 . The compound is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-(aminosulfonyl)-2,3-dihydro-1-benzofuran-2-carboxamide . The InChI code for this compound is 1S/C9H10N2O4S/c10-9(12)8-4-5-3-6(16(11,13)14)1-2-7(5)15-8/h1-3,8H,4H2,(H2,10,12)(H2,11,13,14) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 242.26 .Scientific Research Applications
Diuretic and Saluretic Activities
Studies have synthesized various 2, 3-dihydrobenzofuran derivatives, including compounds with sulfamoyl groups at the 5-position, to test for diuretic and saluretic activities. These studies found that certain derivatives, particularly those with lower alkyl substituents, exhibited potent diuretic and saluretic activities in rats and mice. The research suggests that specific structural features in these compounds contribute to their biological activities (Harada et al., 1987).
Antimicrobial and Anti-inflammatory Properties
New benzofuran carboxamide derivatives, including 5-sulfamoyl variants, have been synthesized and evaluated for their antimicrobial and anti-inflammatory potential. These compounds have shown in vitro effectiveness against various pathogens and have been characterized using techniques like NMR and IR spectroscopy. This research opens pathways for developing new bioactive chemical entities (Lavanya et al., 2017).
Antiparasitic Activity
Research has also delved into the antiparasitic potential of sulfamoyl derivatives of ribavirin. The synthesized compounds demonstrated significant in vitro and in vivo activity against parasites such as Leishmania donovani and Trypanosoma brucei, suggesting their potential as antiparasitic agents (Kini et al., 1990).
Pharmacokinetic Studies
Comparative pharmacokinetics of various sulfamoyl benzofuran derivatives have been explored. These studies focus on understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, providing critical information for their potential therapeutic applications (Yamada et al., 1990).
Antibacterial Activity
Innovative synthesis methods have been employed to create benzofuran derivatives with potential antibacterial properties. These studies involve exploring the structural and functional aspects of these compounds, testing their effectiveness against various bacterial strains, and comparing their activities with known antibiotics (Idrees et al., 2019).
Antitumor and Antiviral Activities
Some benzofuran sulfamoyl derivatives have shown promising antitumor and antiviral activities. Research in this area focuses on the synthesis of these compounds and their testing against various cancer cell lines and viruses, providing insights into their potential as antiviral and anticancer agents (Mert et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Pharmacokinetics
, which suggests it may have good bioavailability as compounds with a molecular weight under 500 are generally well-absorbed .
Action Environment
The action of 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of carbonic anhydrase IX and, consequently, the efficacy of the compound. Additionally, the stability of the compound can be affected by factors such as temperature and light .
Biochemical Analysis
Cellular Effects
The effects of 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide on cellular processes are profound. It has been shown to inhibit cell growth in various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . This inhibition is achieved through the disruption of cell signaling pathways, alteration of gene expression, and interference with cellular metabolism. The compound’s impact on these cellular processes highlights its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over different time periods. The compound is relatively stable, maintaining its activity over extended periods. Its degradation products and long-term effects on cellular function are still under investigation. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cancer cell growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed . These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Properties
IUPAC Name |
5-sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c10-9(12)8-4-5-3-6(16(11,13)14)1-2-7(5)15-8/h1-3,8H,4H2,(H2,10,12)(H2,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPDBXHFJOMHTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)S(=O)(=O)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B1375197.png)

![1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B1375199.png)



![3-(Butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine](/img/structure/B1375208.png)

![4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene](/img/structure/B1375210.png)


